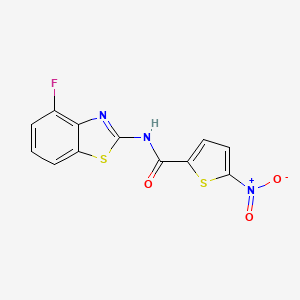

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6FN3O3S2/c13-6-2-1-3-7-10(6)14-12(21-7)15-11(17)8-4-5-9(20-8)16(18)19/h1-5H,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVANQSQUGZASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the benzothiazole ring. Subsequent nitration and fluorination steps are then employed to introduce the nitro and fluoro groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Amides, ethers, and other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biomolecules are of interest for drug discovery and development.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group and the benzothiazole ring are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Purity : Bulky groups (e.g., trifluoromethyl in C₁₆H₁₀F₃N₃O₄S₂) reduce purity (42%) due to steric challenges during synthesis, while simpler substituents (e.g., 3,5-difluorophenyl in C₁₄H₇F₂N₃O₃S₂) achieve high purity (99.05%) .

Electronic Effects : Fluorine atoms enhance electronegativity, improving interactions with bacterial targets. For example, 6-fluoro-substituted benzothiazole derivatives exhibit Gram-positive antibacterial activity comparable to ampicillin .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~365 g/mol (based on C₁₂H₇FN₃O₃S₂), comparable to analogues like C₁₄H₇F₂N₃O₃S₂ (367 g/mol) .

- Solubility: Nitro groups and fluorine atoms increase polarity, improving aqueous solubility relative to non-fluorinated derivatives.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Benzothiazole moiety : A heterocyclic aromatic compound that enhances biological activity through electronic effects.

- Nitrothiophene segment : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carboxamide functional group : Imparts solubility and stability, crucial for biological assays.

The molecular formula is , with a molecular weight of 268.25 g/mol.

Research indicates that compounds with similar structures may act as inhibitors for various kinases and other proteins involved in signaling pathways. The nitro group in the compound is hypothesized to enhance binding affinity through electronic effects, while the benzothiazole ring could facilitate additional interactions via hydrogen bonding.

Antimicrobial Properties

Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various pathogens, including bacteria and fungi.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory effect observed |

| This compound | S. aureus | Moderate activity |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Research into nitro heterocycles has shown promising results against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. In vitro assays indicated that these compounds could inhibit parasite growth effectively.

Case Studies

- Antiparasitic Screening : A study evaluated the activity of various nitro-substituted benzothiazoles against Trypanosoma cruzi. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential for therapeutic use in treating Chagas disease .

- Antimicrobial Assays : In another study focusing on antimicrobial properties, several benzothiazole derivatives were screened against common bacterial strains. The results indicated that modifications to the benzothiazole core significantly influenced antibacterial potency .

Q & A

Q. What are the optimized synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a 4-fluoro-1,3-benzothiazol-2-amine derivative with a 5-nitrothiophene-2-carboxylic acid precursor. Key steps include:

- Carbodiimide-mediated amidation : Use EDCI or DCC as coupling agents in anhydrous DMF or THF under nitrogen to minimize hydrolysis .

- Nitro group stability : Avoid reducing agents and high temperatures during purification to prevent nitro group reduction.

- Yield optimization : Monitor reaction progress via TLC or HPLC. Recrystallization from DMSO/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : H and C NMR confirm connectivity, with specific attention to fluorine coupling in the benzothiazole ring ( ~10–12 Hz) .

- FT-IR : Nitro group absorption at ~1520 cm (asymmetric stretch) and 1350 cm (symmetric stretch) should align with theoretical calculations.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~352.02 g/mol).

- Contradiction resolution : Cross-validate data with X-ray crystallography (if crystals are obtainable) or computational DFT simulations .

Q. What crystallographic methods are recommended for determining its solid-state structure?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer at 100 K to minimize thermal motion .

- Structure refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered nitro or fluorine moieties .

- Validation : Check for PLATON alerts (e.g., missed symmetry, solvent voids) and ensure R-factor convergence below 5% .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems, particularly its enzyme inhibition potential?

Methodological Answer:

- Target identification : Perform kinase or protease inhibition assays (e.g., ATPase/GTPase activity assays) using recombinant proteins.

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity () .

- Cellular assays : Measure IC in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Pair with siRNA knockdown to confirm target specificity .

Q. What computational approaches predict the compound’s bioactivity and guide structural modifications?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., nitro group as a hydrogen bond acceptor) .

- QSAR : Train models on analogs with known IC values, focusing on descriptors like logP, polar surface area, and nitro group orientation .

- MD simulations : Simulate ligand-protein binding over 100 ns to assess stability of key interactions (e.g., benzothiazole stacking with aromatic residues) .

Q. How can solubility and stability challenges be addressed in in vitro experiments?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent nitro group photolysis .

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

Methodological Answer:

- Dynamic vs. static disorder : If X-ray data shows disorder (e.g., nitro group rotation), compare with solid-state NMR or variable-temperature XRD to confirm .

- Tautomerism : Use N NMR or neutron diffraction to resolve ambiguities in benzothiazole protonation states .

- DFT benchmarking : Compare experimental IR/Raman spectra with computed vibrational modes to validate proposed conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.